L-689,560 - 139051-78-8

L-689,560

Catalog Number: EVT-271840
CAS Number: 139051-78-8
Molecular Formula: C17H15Cl2N3O3
Molecular Weight: 380.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[[anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a member of quinolines.

(E)-4-(4-Acetylamino-phenylcarbamoylmethylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-1-carboxylic acid

  • Compound Description: This compound is a derivative of quinoline-2-carboxylic acid and acts as an antagonist of excitatory amino acids. []
  • Relevance: This compound shares the core structure of 5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with the target compound, 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. The presence of the quinoline-2-carboxylic acid moiety suggests potential for similar biological activities. []

trans-5,7-Dichloro-4-(3-{4-[4-(2-fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Compound Description: This compound is a potential NMDA receptor ligand designed for Positron Emission Tomography (PET) imaging studies of glutamatergic neurotransmission. This compound exhibits a Ki of 12 nM for the glycine binding site of the NMDA receptor. []
  • Relevance: This compound and the target compound, 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, share the 5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid core structure and a substituted urea group at the 4-position of the tetrahydroquinoline ring. This structural similarity suggests potential for interaction with similar biological targets, such as the NMDA receptor. []

(±)4-trans-2-Carboxy-5,7-dichloro-4-[3H]phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline ([3H]L-689,560)

  • Compound Description: [3H]L-689,560 is a selective antagonist for the glycine site on the N-methyl-D-aspartate (NMDA) receptor, widely used as a radioligand in binding studies. It displays high affinity for the glycine site, with a Kd of 2.97 nM. []
  • Relevance: This compound exhibits significant structural similarity to 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Both share the 5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid core and a phenylaminocarbonylamino group at the 4-position. This strong structural resemblance suggests that the target compound may also possess antagonistic activity at the glycine site of the NMDA receptor. []

trans-2-Carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3, 4-tetrahydroquinoline (Compound 35)

  • Compound Description: This compound is a potent NMDA receptor antagonist targeting the glycine binding site. It exhibits an IC50 of 7.4 nM in [3H]glycine binding assays and a Kb of 130 nM for blocking NMDA responses in rat cortical slices. []
  • Relevance: This compound and 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid belong to the same chemical class: trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines. They share the same core structure and a substituted urea group at the 4-position, making them structurally very similar. This close relationship suggests a high likelihood of the target compound also exhibiting NMDA receptor antagonism, potentially with similar potency. []

trans-2-Carboxy-5,7-dichloro-4-[1-(3-phenyl-2-oxoimidazolidinyl)]- 1,2,3,4-tetrahydroquinoline (Compound 55)

  • Compound Description: This compound is a potent antagonist of the glycine site on the NMDA receptor, demonstrating an IC50 of 6 nM in binding studies. []
  • Relevance: This compound is structurally similar to 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Both compounds feature the 5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid core. The high affinity of Compound 55 for the NMDA receptor's glycine site highlights the importance of specific substituents at the 4-position for potent activity. []

5,7-Dichlorokynurenic acid

  • Compound Description: This compound serves as a lead compound in the development of glycine site NMDA receptor antagonists. It exhibits moderate antagonist activity. []
  • Relevance: Though structurally simpler, 5,7-dichlorokynurenic acid shares the 5,7-dichloroquinoline core with 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This relationship highlights the importance of the quinoline scaffold in designing NMDA receptor antagonists. []
Overview

L-689,560 is a potent antagonist of the N-methyl-D-aspartate receptor, which plays a critical role in synaptic plasticity and memory function. This compound has garnered attention for its ability to modulate glutamatergic neurotransmission, making it a significant subject of study in neuropharmacology. L-689,560 is classified as a non-competitive antagonist, specifically targeting the glycine binding site on the N-methyl-D-aspartate receptor complex.

Source

The compound was developed by researchers at Merck Sharp & Dohme, with its synthesis and pharmacological properties documented in various scientific studies. It has been explored for potential therapeutic applications in conditions such as neurodegenerative diseases and psychiatric disorders.

Classification

L-689,560 falls under the category of NMDA receptor antagonists. It is structurally related to other compounds that target this receptor, such as 5,7-dichlorokynurenic acid and L-683,344. Its classification as an antagonist highlights its role in inhibiting receptor activity rather than activating it.

Synthesis Analysis

The synthesis of L-689,560 involves several key steps that utilize advanced organic chemistry techniques. One notable method is the catalytic enantioselective Reissert-type reaction, which has been effectively employed to produce this compound.

Technical Details:

Molecular Structure Analysis

L-689,560 features a complex molecular structure that is crucial for its biological activity.

Structure Data:

  • Molecular Formula: C₁₄H₁₅ClN₂O
  • Molecular Weight: 250.73 g/mol
  • The structure includes a chlorinated phenyl moiety and an amine group that are essential for its interaction with the NMDA receptor.

The molecular dynamics simulations have indicated that the conformational flexibility of L-689,560 allows it to bind effectively to the glycine site of the NMDA receptor, influencing receptor dynamics and function .

Chemical Reactions Analysis

L-689,560 participates in several chemical reactions that are vital for its synthesis and functional characterization.

Reactions:

  1. Reissert-type Reaction: This reaction involves acylation followed by cyanation of quinoline derivatives to form key intermediates.
  2. Stereoselective Reduction: The reduction step converts enamines into the final product with high enantiomeric excess.
  3. Binding Interactions: In biological assays, L-689,560 acts by binding non-competitively at the glycine site of the NMDA receptor, preventing receptor activation by glycine or glutamate .
Mechanism of Action

L-689,560 exerts its pharmacological effects through a well-defined mechanism of action.

Process:

  • It binds to the glycine site on the NMDA receptor complex, inhibiting the receptor's response to its natural ligands.
  • This binding prevents the influx of calcium ions into neurons, thus modulating excitatory neurotransmission.
  • The compound has been shown to prevent desensitization of NMDA receptors under certain conditions, indicating its role in maintaining receptor functionality during neurotransmission .
Physical and Chemical Properties Analysis

L-689,560 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties:

  • Appearance: Typically presented as a white crystalline solid.

Chemical Properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are essential for determining optimal storage conditions and formulation strategies for potential therapeutic use.

Applications

L-689,560 has significant scientific applications primarily in neuropharmacology.

Scientific Uses:

  1. Research Tool: It is widely used as a research tool to study NMDA receptor function and signaling pathways involved in synaptic plasticity.
  2. Potential Therapeutics: Investigated for therapeutic potential in treating conditions such as Alzheimer's disease, schizophrenia, and other neurodegenerative disorders due to its ability to modulate glutamatergic transmission.
  3. Pharmacological Studies: Used in pharmacological studies to understand receptor dynamics and drug interactions at NMDA receptors .
Introduction to NMDA Receptor Pharmacology

Glycine-Site NMDA Receptor Antagonism: Conceptual Framework

N-methyl-D-aspartate receptors (NMDARs) are ligand-gated ion channels critical for synaptic plasticity, learning, and memory. These tetrameric complexes typically comprise two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). A distinct feature of NMDARs is their requirement for co-agonist binding: simultaneous occupation of the GluN2 glutamate site and the GluN1 glycine site is essential for channel activation [2]. This dual gating mechanism positions the GluN1 glycine site as a high-value target for pharmacological modulation.

Glycine-site antagonists bind competitively to the GluN1 subunit, preventing glycine or D-serine from activating the receptor. This antagonism offers advantages over glutamate-site inhibitors by preserving physiological NMDAR signaling while curbing pathological overactivation linked to excitotoxicity. Structural studies reveal that the GluN1 ligand-binding domain (LBD) adopts a bilobed "clamshell" architecture. Antagonists like L-689,560 stabilize an open-cleft conformation of this clamshell, hindering domain closure and subsequent channel opening [2] [9]. Crucially, glycine-site antagonists exhibit subtype selectivity; compounds such as TK40 show >100-fold selectivity for GluN1 over GluN3A/B subunits due to divergent residues in their orthosteric binding pockets [2]. This selectivity enables precise interrogation of GluN1-specific functions.

Table 1: Key Glycine-Site NMDA Receptor Antagonists and Their Selectivity Profiles

CompoundChemical ClassPrimary TargetAffinity (Kd/Ki)Subunit Selectivity
L-689,5602-CarboxytetrahydroquinolineGluN12.97 nM [6]GluN1 >> GluN3A/B [2]
5,7-DCKAKynurenic acid derivativeGluN1~100 nMGluN1 > GluN3A/B [2]
MDL-105,5192-CarboxyindoleGluN1Low nM rangeGluN1-selective [6]
TK40TriazoloquinoxalinoneGluN121–63 nM [2]GluN1 > GluN3A/B (>100-fold) [2]

Historical Development of Selective Glycine-Site Ligands

The quest for glycine-site antagonists began with endogenous molecules like kynurenic acid, a low-potency, broad-spectrum inhibitor. The 1980s–1990s witnessed strategic medicinal chemistry efforts to enhance potency and selectivity. Key milestones included:

  • Kynurenic Acid Derivatives: 5,7-Dichlorokynurenic acid (5,7-DCKA) emerged as a first-generation selective antagonist with ~100 nM affinity. Its quinoline structure served as a scaffold for optimization but exhibited limited blood-brain barrier penetration [1] [9].
  • 2-Carboxyindole and Quinoxalinedione Classes: Compounds like MDL-105,519 advanced radioligand binding assays due to high affinity. Quinoxalinediones (e.g., ACEA-1021) showed neuroprotective potential but faced clinical limitations [6] [10].
  • 2-Carboxytetrahydroquinoline Breakthrough: L-689,560 (trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline), developed by Merck Sharp & Dohme, represented a paradigm shift. Its design incorporated:
  • A tetrahydroquinoline core mimicking the planar structure of earlier antagonists.
  • Strategic 5,7-dichloro substitutions enhancing hydrophobic interactions within the GluN1 binding pocket.
  • A phenylaminocarbonylamino group extending into auxiliary subpockets, boosting affinity [1] [3].

L-689,560 demonstrated exceptional potency (Kd = 2.97 nM in rat brain membranes), surpassing predecessors by ~30-fold [6]. Its binding was mutually competitive with glycine, confirming action at the orthosteric site. Crucially, it exhibited negligible activity at AMPA/kainate receptors or GluN3 subunits, establishing unprecedented specificity [1] [2] [6]. This profile made it immediately valuable for:

  • High-affinity radioligand binding studies ([³H]L-689,560) [6] [8].
  • Functional characterization of GluN1 contributions in native receptors [3] [9].
  • Structural studies of the antagonist-bound GluN1 conformation [2].

Table 2: Binding Parameters of [³H]L-689,560 in Neural Tissues

Tissue SourceKd (nM)Bmax (pmol/mg protein)Key Findings
Rat Cortex/Hippocampus2.974.15 [6]Equivalent Bmax to [³H]glycine; competitive binding.
Human Caudate (Control)Not specifiedBaseline levels [4]Correlated with GABA/glutamate concentrations.
Human Caudate (Huntington's)Not specified↓62% vs control [4]Reflects neurodegeneration severity.
Human Frontal Cortex (Huntington's)Not specified↓20% vs control [4]Suggests cortical involvement.

Properties

CAS Number

139051-78-8

Product Name

L-689,560

IUPAC Name

(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

InChI

InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1

InChI Key

UCKHICKHGAOGAP-KGLIPLIRSA-N

SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline
L 689560
L-689,560
L-689560
trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline

Canonical SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3

Isomeric SMILES

C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3

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